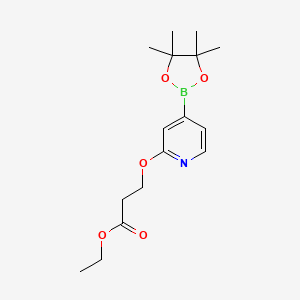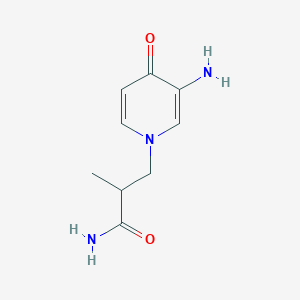
Methyl 3-amino-2-fluoro-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of hydrazine hydrate under inert atmosphere conditions . The reaction is carried out at elevated temperatures, such as 85°C, and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for Methyl 3-amino-2-fluoro-4-methoxybenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-2-fluoro-4-methoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The amino group can be involved in coupling reactions to form azo compounds.
Common Reagents and Conditions
Hydrazine Hydrate:
Tetrafluoroboric Acid: Employed in fluorination reactions.
Lithium Aluminium Tetrahydride: Used in reduction reactions.
Major Products Formed
Amines: Formed through reduction reactions.
Quinones: Formed through oxidation reactions.
Azo Compounds: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2-fluoro-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets and pathways The amino and fluoro groups play a crucial role in its reactivity and binding affinity The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects
Comparación Con Compuestos Similares
Methyl 3-amino-2-fluoro-4-methoxybenzoate can be compared with other similar compounds to highlight its uniqueness:
Methyl 3-amino-4-methoxybenzoate: Lacks the fluoro group, which affects its reactivity and applications.
Methyl 4-fluoro-3-methoxybenzoate:
Methyl 2-amino-3-methoxybenzoate: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
Propiedades
Fórmula molecular |
C9H10FNO3 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
methyl 3-amino-2-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C9H10FNO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,11H2,1-2H3 |
Clave InChI |
BVYHXMZZSTZITD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)OC)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
![2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13077461.png)


![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)


![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
